

Core Compound Identity and Physicochemical Properties

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Compound of Interest

Compound Name: *2-Isopropyl-1,4-dimethoxybenzene*

CAS No.: 4132-71-2

Cat. No.: B3180904

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2-isopropyl-1,4-dimethoxybenzene, identified by the CAS number 4132-71-2, is an organic compound characterized by a benzene ring substituted with two methoxy groups and one isopropyl group.^[1] The strategic placement of these functional groups imparts specific electronic and steric properties to the molecule, making it a valuable intermediate in organic synthesis.

The methoxy groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution reactions. The isopropyl group, while also weakly activating, introduces steric bulk and increases the lipophilicity of the molecule. This combination of properties is particularly relevant in the design of novel therapeutic agents, where modulation of a molecule's electronic profile and solubility is critical for achieving desired pharmacokinetic and pharmacodynamic profiles.

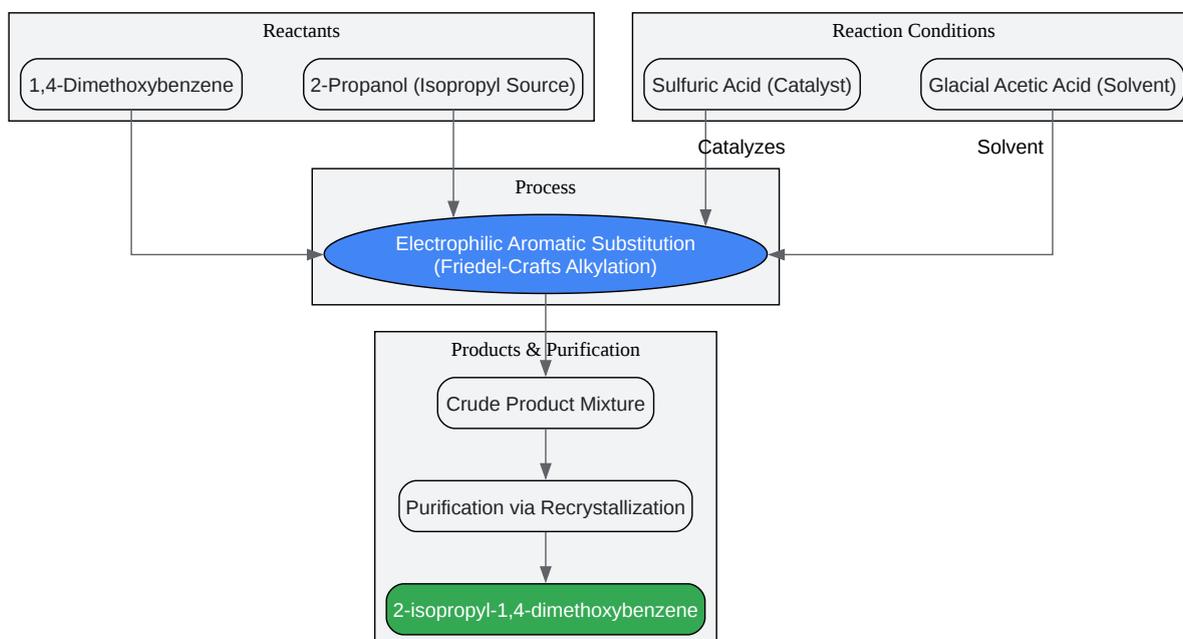
A summary of its key physicochemical properties is presented below.

Property	Value	Source
CAS Number	4132-71-2	[1]
Molecular Formula	C ₁₁ H ₁₆ O ₂	[1][2]
Molecular Weight	180.25 g/mol	[1][2]
IUPAC Name	1,4-dimethoxy-2-propan-2-ylbenzene	[2]
Synonyms	2-isopropyl-1,4-dimethoxybenzene, 2,5-Dimethoxycymene	[2]
Canonical SMILES	<chem>CC(C)C1=C(C=C(C=C1)OC)OC</chem>	[1]
InChIKey	UOMQSUCWUDELLOW-UHFFFAOYSA-N	[2]

Synthesis Pathway: Electrophilic Aromatic Substitution

The synthesis of **2-isopropyl-1,4-dimethoxybenzene** is most logically achieved through a Friedel-Crafts alkylation reaction, a cornerstone of electrophilic aromatic substitution. The electron-rich nature of the starting material, 1,4-dimethoxybenzene, makes it highly susceptible to substitution.[3] The two methoxy groups are ortho-, para-directing; since the para positions are blocked by each other, they strongly direct incoming electrophiles to the ortho positions.

The causality behind this experimental choice lies in the high reactivity of the dimethoxybenzene ring, which allows the use of a relatively mild alkylating agent and catalyst. The reaction with an isopropyl source, such as 2-propanol or isopropyl bromide, in the presence of a Lewis or Brønsted acid catalyst, will yield the desired product.



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Caption: Proposed synthetic workflow for **2-isopropyl-1,4-dimethoxybenzene**.

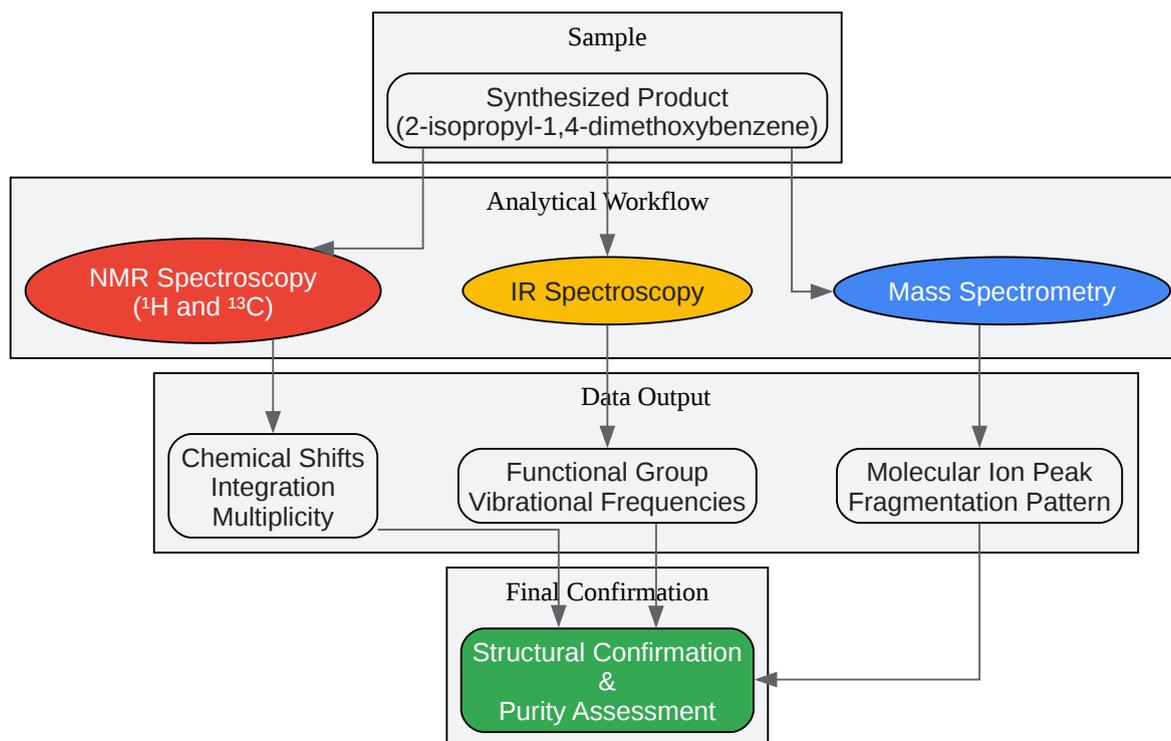
Detailed Experimental Protocol (Prophetic)

This protocol is adapted from established procedures for the alkylation of activated aromatic rings.^{[4][5]}

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 1,4-dimethoxybenzene in 40 mL of glacial acetic acid.
- **Cooling:** Place the flask in an ice-water bath and cool the solution to approximately 5-10 °C.
- **Reagent Addition:** While maintaining the temperature, add 8.0 mL of 2-propanol to the solution.
- **Catalyst Addition:** Slowly add 15 mL of concentrated sulfuric acid dropwise from the dropping funnel over a period of 20-30 minutes. The rate of addition should be controlled to keep the internal temperature below 20 °C. The causality for slow, cooled addition is to manage the exothermic nature of mixing sulfuric acid and to prevent unwanted side reactions.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction proceeds to completion.
- **Workup:** Pour the reaction mixture over 200 g of crushed ice in a large beaker. This step quenches the reaction and precipitates the organic product.
- **Isolation:** Collect the crude solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
- **Purification:** Recrystallize the crude product from methanol or ethanol to yield pure **2-isopropyl-1,4-dimethoxybenzene**. The choice of alcohol for recrystallization is based on the differential solubility of the product at high and low temperatures, ensuring efficient purification.

Analytical Characterization and Quality Control

A self-validating system of analytical techniques is crucial for confirming the identity and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural elucidation.



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Caption: A comprehensive analytical workflow for structural verification.

Expected Spectroscopic Data

The following table outlines the expected spectroscopic data for **2-isopropyl-1,4-dimethoxybenzene**, based on its chemical structure. These values serve as a benchmark for experimental verification.^[6]

Technique	Expected Data	Assignment
^1H NMR	δ ~6.8 (m, 3H) δ ~3.8 (s, 3H) δ ~3.75 (s, 3H) δ ~3.3 (septet, 1H) δ ~1.2 (d, 6H)	Aromatic Protons OCH ₃ OCH ₃ -CH(CH ₃) ₂ -CH(CH ₃) ₂
^{13}C NMR	δ ~154 δ ~149 δ ~135 δ ~115 110 δ ~56 δ ~55 δ ~27 δ ~23	Aromatic C-O Aromatic C-O Aromatic C-isopropyl Aromatic C-H-OCH ₃ -OCH ₃ -CH(CH ₃) ₂ -CH(CH ₃) ₂
IR (cm ⁻¹)	~3000-2850 ~1600, 1500-1250-1000 ~1470, 1370	C-H (aliphatic) stretch C=C (aromatic) stretch C-O (ether) stretch C-H (isopropyl) bend
Mass Spec.	m/z = 180 (M ⁺)	Molecular Ion

Relevance and Application in Drug Development

Dimethoxybenzene derivatives are established as versatile scaffolds in medicinal chemistry.^[7] The subject compound, **2-isopropyl-1,4-dimethoxybenzene**, serves as a valuable starting material or intermediate for several reasons:

- **Scaffold for Lead Optimization:** The core structure can be readily functionalized. The activated aromatic ring allows for further substitutions, and the methoxy groups can be demethylated to reveal reactive phenol moieties, providing handles for further chemical modification.
- **Modulation of Physicochemical Properties:** In drug design, balancing lipophilicity and hydrophilicity is key to optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The isopropyl group enhances lipophilicity, which can improve membrane permeability, while the methoxy groups can participate in hydrogen bonding.
- **Prodrug Strategies:** The methoxy groups can be part of a prodrug strategy.^[8] A biologically inactive compound containing this moiety could be designed to undergo metabolic cleavage of the ether bonds in vivo, releasing an active phenolic drug at the target site. This approach can be used to overcome challenges such as poor solubility, high first-pass metabolism, or to achieve targeted drug delivery.^[8]^[9]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for **2-isopropyl-1,4-dimethoxybenzene** is not widely available, data from the closely related compound 1,4-dimethoxybenzene can provide authoritative guidance.^{[10][11][12][13]}

- **Handling:** Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and avoid inhalation of dust or vapors.^{[10][11]}
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
- **Hazards:** May be harmful if swallowed and may cause skin, eye, and respiratory irritation.^[10]
- **First Aid:** In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.^[10]

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Sources

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